Syringaldazine

Beschreibung

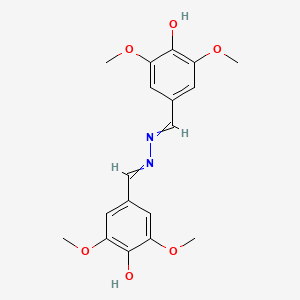

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-[[(4-hydroxy-3,5-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-23-13-5-11(6-14(24-2)17(13)21)9-19-20-10-12-7-15(25-3)18(22)16(8-12)26-4/h5-10,21-22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARKTHNUMGKMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864505 | |

| Record name | 4,4'-(Hydrazinediylidenedimethanylylidene)bis(2,6-dimethoxyphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14414-32-5 | |

| Record name | Syringaldazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14414-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringaldazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014414325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-hydroxy-3,5-dimethoxy-, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-hydroxy-3,5-dimethoxybenzaldehyde azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Syringaldazine from Syringaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of syringaldazine from syringaldehyde. This compound is a valuable chromogenic substrate widely employed in biochemical assays, particularly for the detection and quantification of laccase and peroxidase enzyme activity. This document outlines the chemical principles, a detailed experimental protocol derived from established methods, and key quantitative data.

Introduction

This compound (4-hydroxy-3,5-dimethoxybenzaldehyde azine) is a symmetrical azine compound formed from the condensation of two molecules of syringaldehyde with one molecule of hydrazine. Its utility in enzymatic assays stems from its colorless or pale yellow form, which upon oxidation by enzymes like laccase in the presence of oxygen, is converted to a brightly colored quinoneimine product. This color change, typically to a vibrant purple, can be monitored spectrophotometrically to determine enzyme kinetics and activity. The molar absorptivity of the oxidized product is high, contributing to the sensitivity of these assays.

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between syringaldehyde and hydrazine. The following sections detail the reaction, experimental protocol, and relevant quantitative data.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

The Syringaldazine Assay: A Technical Guide to Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Syringaldazine assay is a versatile and widely used spectrophotometric method for the detection and quantification of oxidative enzymes, primarily laccases and peroxidases. Its specificity and sensitivity make it an invaluable tool in various research fields, including enzymology, biofuel development, and environmental science. This technical guide provides an in-depth overview of the core principles of the this compound assay, detailed experimental protocols, and a summary of key quantitative data.

Principle of the Assay

The this compound assay is based on the enzymatic oxidation of the substrate this compound (4-hydroxy-3,5-dimethoxybenzaldehyde azine). In the presence of laccase or peroxidase, this compound is oxidized to the brightly colored product, tetramethoxy-azo-bis(methylene quinone).[1][2] This reaction results in a significant increase in absorbance at 525-530 nm, which can be measured over time to determine the rate of the enzymatic reaction.[3]

The key distinction in the assay's application lies in the requirement of hydrogen peroxide (H₂O₂). Laccases (p-diphenol:dioxygen oxidoreductases) are multi-copper oxidases that utilize molecular oxygen as the electron acceptor to oxidize phenolic substrates.[4] Therefore, the laccase-mediated oxidation of this compound does not require the addition of H₂O₂. In contrast, peroxidases are heme-containing enzymes that require hydrogen peroxide as an oxidizing agent. Thus, the peroxidase-mediated oxidation of this compound is dependent on the presence of H₂O₂. This differential requirement allows for the specific detection of either laccase or peroxidase activity.

This compound is a preferred substrate for these assays due to its high specificity and the fact that it does not readily auto-oxidize, which minimizes background interference. The molar extinction coefficient of the oxidized product is high (ε = 65,000 M⁻¹ cm⁻¹), contributing to the high sensitivity of the assay.

Chemical Reaction

The enzymatic oxidation of this compound to tetramethoxy-azo-bis(methylene quinone) is the central reaction of the assay.

Experimental Protocols

Laccase Activity Assay

This protocol is adapted from standard procedures for measuring laccase activity.

Materials:

-

100 mM Potassium Phosphate buffer (pH 6.5)

-

0.216 mM this compound solution in absolute methanol

-

Laccase enzyme solution (appropriately diluted)

-

Spectrophotometer capable of reading at 530 nm

Procedure:

-

Prepare the reaction mixture in a cuvette by adding:

-

2.20 mL of 100 mM Potassium Phosphate buffer (pH 6.5)

-

0.30 mL of 0.216 mM this compound solution

-

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding 0.50 mL of the laccase enzyme solution.

-

Immediately mix by inversion and start monitoring the increase in absorbance at 530 nm for 5-10 minutes.

-

Record the linear rate of change in absorbance per minute (ΔA530/min).

-

A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic oxidation of this compound.

Calculation of Enzyme Activity: One unit of laccase activity is defined as the amount of enzyme that produces a ΔA530 of 0.001 per minute.

Peroxidase Activity Assay

This protocol is a general method for determining peroxidase activity using this compound.

Materials:

-

100 mM Sodium Phosphate buffer (pH 6.0)

-

1 mM this compound solution in ethanol

-

10 mM Hydrogen peroxide (H₂O₂)

-

Peroxidase enzyme solution (appropriately diluted)

-

Spectrophotometer capable of reading at 525 nm

Procedure:

-

Prepare the reaction mixture in a cuvette by adding:

-

2.0 mL of 100 mM Sodium Phosphate buffer (pH 6.0)

-

0.5 mL of 1 mM this compound solution

-

0.2 mL of the peroxidase enzyme solution

-

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding 0.3 mL of 10 mM H₂O₂.

-

Immediately mix and monitor the increase in absorbance at 525 nm for 5 minutes.

-

Determine the initial linear rate of the reaction (ΔA525/min).

-

A blank reaction without the enzyme should be performed to account for any background reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for laccase and peroxidase enzymes when using this compound as a substrate. These values can vary depending on the specific enzyme source and experimental conditions.

| Parameter | Enzyme Source | Value | Reference |

| Optimal pH | Marasmius quercophilus Laccase | 4.5 | |

| Didymocrea sp. Laccase | 8.0 | ||

| Trichaptum abietinum Laccase | 5.5 | ||

| Optimal Temperature | Marasmius quercophilus Laccase | 75°C | |

| Molar Extinction Coefficient (ε) | Oxidized this compound | 65,000 M⁻¹ cm⁻¹ at 525 nm | |

| Michaelis-Menten Constant (Km) | Marasmius quercophilus Laccase | 7.1 µM | |

| Maximum Velocity (Vmax) | Pleurotus sp. Laccase | 20 µmol/min (with 2,6-DMP) |

Note: Vmax values are highly dependent on enzyme concentration and purity and are therefore reported in the context of the specific study.

Experimental Workflow and Biological Context

The this compound assay is a direct measurement of enzyme activity. The enzymes it quantifies, laccases and peroxidases, are involved in a variety of biological processes, most notably lignin degradation and biosynthesis.

Laccases and peroxidases play a crucial role in the oxidative coupling of monolignols, which is a key step in the formation of the complex lignin polymer in plant cell walls. In fungi, these enzymes are involved in the degradation of lignin to access cellulose and hemicellulose as carbon sources. They are also implicated in fungal morphogenesis and defense against pathogens. The this compound assay, therefore, provides a means to quantify the activity of enzymes central to these important biological processes.

Conclusion

The this compound assay is a robust and sensitive method for determining the activity of laccase and peroxidase enzymes. Its simplicity and specificity make it an essential technique for researchers in a multitude of scientific disciplines. By understanding the core principles and adhering to standardized protocols, scientists can effectively utilize this assay to advance their research in enzymology, biotechnology, and beyond.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and Molecular Characterization of a Laccase from Marasmius quercophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing Laccase and Manganese Peroxidase Activity in White-Rot Fungi: The Role of Copper, Manganese, and Lignocellulosic Substrates [mdpi.com]

Probing the Enigmatic Dance of Laccase and Syringaldazine: A Technical Deep Dive

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the mechanism of action between the enzyme laccase and its chromogenic substrate, syringaldazine. This in-depth whitepaper elucidates the core biochemical interactions, presents key quantitative data in a structured format, details experimental protocols, and provides novel visualizations of the underlying pathways.

The guide offers a granular look at the oxidative process, where laccase, a multi-copper oxidase, catalyzes the oxidation of this compound. This reaction, fundamental to various biotechnological applications, proceeds through a free radical mechanism, resulting in the formation of a distinct purple-colored product, tetramethoxy azobismethylene quinone (TMAMQ). This transformation serves as a reliable indicator for laccase activity, which is meticulously quantified and analyzed in the guide.

Core Mechanism of Action

Laccase catalyzes the oxidation of this compound by abstracting a hydrogen atom and an electron from its phenolic hydroxyl groups.[1] This process involves the reduction of molecular oxygen to water.[2][3] The initial oxidation of this compound generates a phenoxyl radical. These highly reactive intermediates can then undergo further reactions, including dimerization, to form the stable colored product, TMAMQ.[4] The overall reaction can be summarized as the oxidation of four molecules of this compound being coupled to the four-electron reduction of an oxygen molecule to two molecules of water.[5]

Quantitative Data Summary

The efficiency and characteristics of the laccase-syringaldazine reaction are influenced by various factors, including the source of the laccase, pH, and temperature. The following table summarizes key kinetic parameters from studies on different laccases.

| Laccase Source | Optimal pH | Optimal Temperature (°C) | K_m (μM) | Reference |

| Didymocrea sp. (DsL) | 8.0 | - | - | |

| Trichaptum abietinum (TaL) | 5.5 | - | - | |

| Marasmius quercophilus | 4.5 | 75 | 7.1 | |

| Myceliophthora thermophila | 7.5 | 30 | - |

Experimental Protocols

A standardized method for determining laccase activity using this compound is crucial for comparative studies. The following protocol is a synthesis of established methodologies.

Objective: To determine the enzymatic activity of laccase by monitoring the oxidation of this compound.

Materials:

-

100 mM Potassium Phosphate buffer (pH 6.5)

-

0.216 mM this compound solution in absolute methanol

-

Laccase enzyme solution (concentration to be determined)

-

Spectrophotometer capable of reading at 525-530 nm

-

Cuvettes (1 cm light path)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: In a cuvette, pipette 2.20 mL of 100 mM Potassium Phosphate buffer (pH 6.5).

-

Enzyme Addition: Add 0.50 mL of the laccase enzyme solution to the buffer in the cuvette. For the blank, add 0.50 mL of deionized water instead of the enzyme solution.

-

Equilibration: Equilibrate the mixture to 30°C.

-

Substrate Addition and Measurement: To initiate the reaction, add 0.30 mL of the 0.216 mM this compound solution. Mix by inversion.

-

Data Acquisition: Immediately start monitoring the increase in absorbance at 525 nm (or 530 nm) for approximately 5-10 minutes, taking readings at regular intervals (e.g., every 20-30 seconds).

-

Calculation of Activity: Determine the initial linear rate of absorbance change (ΔA/min). One unit of laccase activity is typically defined as the amount of enzyme that produces a ΔA530nm of 0.001 per minute under the specified conditions. The molar extinction coefficient for the oxidized this compound product is 65,000 M⁻¹ cm⁻¹.

Visualizing the Process

To further clarify the intricate processes involved, the following diagrams have been generated using the DOT language.

This comprehensive guide serves as a critical resource for researchers aiming to harness the power of the laccase-syringaldazine system in their work, from fundamental enzymatic studies to the development of novel diagnostic and bioremediation tools.

References

Syringaldazine as a Chromogenic Substrate for Peroxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaldazine (4-hydroxy-3,5-dimethoxybenzaldehyde azine) is a valuable chromogenic substrate for peroxidase enzymes.[1] Its distinct color change upon oxidation from a colorless or pale yellow solution to a vibrant purple product allows for the sensitive and quantitative determination of peroxidase activity. This technical guide provides a comprehensive overview of the core principles and practical applications of this compound in peroxidase research, with a focus on its mechanism of action, experimental protocols, and utility in drug development and diagnostics.

Physicochemical Properties

This compound is a crystalline powder with a melting point of 209-210 °C.[2] It is sparingly soluble in water but can be dissolved in organic solvents such as dimethylformamide (DMF) and ethanol. For enzymatic assays, stock solutions are typically prepared in ethanol or methanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₈H₂₀N₂O₆ | |

| Molecular Weight | 360.36 g/mol | |

| CAS Number | 14414-32-5 | |

| Appearance | Powder or crystals | |

| Melting Point | 209-210 °C | |

| Solubility | Soluble in DMF, slightly hazy | |

| Storage Temperature | 2-8°C |

Mechanism of Action

The enzymatic oxidation of this compound by peroxidase in the presence of hydrogen peroxide (H₂O₂) follows a multi-step radical-mediated mechanism. The peroxidase catalytic cycle involves the formation of two key intermediates: Compound I and Compound II.

-

Formation of Compound I: The ferric (Fe³⁺) resting state of the peroxidase enzyme reacts with hydrogen peroxide, leading to the formation of Compound I, an oxo-ferryl (Fe⁴⁺=O) species with a porphyrin π-cation radical.

-

Oxidation of this compound (First Step): A molecule of this compound donates an electron to Compound I, reducing it to Compound II (Fe⁴⁺=O) and generating a this compound radical cation.

-

Oxidation of this compound (Second Step): A second molecule of this compound donates an electron to Compound II, regenerating the resting state of the enzyme and producing another this compound radical cation.

-

Formation of the Final Product: The unstable this compound radical cations undergo further non-enzymatic reactions, likely a dimerization, to form the stable, colored final product, tetramethoxy-azobismethylene quinone. This product exhibits a strong absorbance maximum at approximately 530 nm.

// Nodes Peroxidase_Fe3 [label="Peroxidase (Fe³⁺)\n(Resting State)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O2 [label="H₂O₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Compound_I [label="Compound I\n[Fe⁴⁺=O Por•⁺]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Syringaldazine1 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Syringaldazine_Radical1 [label="this compound Radical Cation", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Compound_II [label="Compound II\n[Fe⁴⁺=O Por]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Syringaldazine2 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Syringaldazine_Radical2 [label="this compound Radical Cation", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Tetramethoxy-azobismethylene\nquinone (Colored Product)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Peroxidase_Fe3 -> Compound_I [label="+ H₂O₂\n- H₂O"]; Compound_I -> Compound_II [label="+ this compound"]; Compound_II -> Peroxidase_Fe3 [label="+ this compound"]; Syringaldazine1 -> Syringaldazine_Radical1 [style=invis]; Syringaldazine2 -> Syringaldazine_Radical2 [style=invis]; Compound_I -> Syringaldazine_Radical1 [style=dashed, arrowhead=none]; Compound_II -> Syringaldazine_Radical2 [style=dashed, arrowhead=none]; Syringaldazine_Radical1 -> Final_Product; Syringaldazine_Radical2 -> Final_Product; } Peroxidase-Syringaldazine Reaction Mechanism.

Quantitative Data

The molar extinction coefficient (ε) of the oxidized this compound product is a critical parameter for calculating peroxidase activity.

Table 2: Molar Extinction Coefficient of Oxidized this compound

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | References |

| 530 nm | 65,000 M⁻¹ cm⁻¹ |

Table 3: Kinetic Parameters of Horseradish Peroxidase with Various Substrates

| Substrate | Km (mM) | Vmax (µM/min or U/mg) | Optimal pH | References |

| ABTS | 0.27 - 1.75 | Varies with conditions | 5.0 - 6.5 | |

| o-dianisidine | 0.06 | 8.5 µMs⁻¹ | 4.0 | |

| Hydrogen Peroxide | Varies | Varies | 6.0 - 6.5 |

Experimental Protocols

This section provides a detailed methodology for a typical horseradish peroxidase (HRP) assay using this compound.

Reagent Preparation

-

Phosphate Buffer (50 mM, pH 6.5): Prepare a solution of 50 mM potassium phosphate and adjust the pH to 6.5.

-

This compound Stock Solution (1 mM): Dissolve 3.6 mg of this compound in 10 mL of absolute ethanol or methanol. Store this solution in the dark at 4°C. Note that gentle warming and vortexing may be required for complete dissolution.

-

Hydrogen Peroxide Solution (10 mM): Prepare a fresh solution of 10 mM H₂O₂ in deionized water.

-

Enzyme Solution: Prepare a stock solution of horseradish peroxidase in phosphate buffer. The final concentration in the assay will need to be optimized based on the specific activity of the enzyme preparation.

Assay Procedure

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Buffer, this compound, H₂O₂, Enzyme)", fillcolor="#FBBC05", fontcolor="#202124"]; Pipette_Reagents [label="Pipette Buffer, this compound,\nand H₂O₂ into Cuvette/Plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Equilibrate [label="Equilibrate to Assay Temperature\n(e.g., 25°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Enzyme [label="Initiate Reaction by Adding\nPeroxidase Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor_Absorbance [label="Monitor Absorbance at 530 nm\nover Time", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_Activity [label="Calculate Peroxidase Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Pipette_Reagents; Pipette_Reagents -> Equilibrate; Equilibrate -> Add_Enzyme; Add_Enzyme -> Monitor_Absorbance; Monitor_Absorbance -> Calculate_Activity; Calculate_Activity -> End; } this compound-Peroxidase Assay Workflow.

-

Reaction Mixture Preparation: In a suitable cuvette or microplate well, combine the following reagents in the specified order:

-

Phosphate Buffer (50 mM, pH 6.5)

-

This compound solution (to a final concentration of 10-100 µM)

-

Hydrogen Peroxide solution (to a final concentration of 0.1-1 mM)

-

-

Temperature Equilibration: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for a few minutes to ensure temperature equilibrium.

-

Initiation of Reaction: Add the peroxidase enzyme solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be in the range that produces a linear rate of absorbance change over a few minutes.

-

Data Acquisition: Immediately start monitoring the increase in absorbance at 530 nm using a spectrophotometer or microplate reader. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

Data Analysis

The rate of the reaction (ΔA₅₃₀/min) can be determined from the linear portion of the absorbance versus time plot. The peroxidase activity can then be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA₅₃₀/min) / (ε × l) × 10⁶

Where:

-

ΔA₅₃₀/min is the change in absorbance at 530 nm per minute.

-

ε is the molar extinction coefficient of the oxidized this compound (65,000 M⁻¹ cm⁻¹).

-

l is the path length of the cuvette or the liquid in the microplate well (usually 1 cm).

-

10⁶ is the factor to convert the activity to micromoles per minute (Units, U).

Applications

The this compound-peroxidase assay is a versatile tool with applications in various fields of research and development.

High-Throughput Screening (HTS) for Drug Discovery

The simplicity and colorimetric nature of the this compound-peroxidase assay make it amenable to high-throughput screening for the identification of peroxidase inhibitors. Peroxidases are implicated in various physiological and pathological processes, making them potential drug targets. An HTS campaign can be designed to screen large compound libraries for their ability to inhibit the peroxidase-catalyzed oxidation of this compound. Active compounds ("hits") can then be further validated and characterized to identify novel drug candidates.

Clinical Diagnostics

Enzyme-based assays are widely used in clinical diagnostics to measure the levels of specific enzymes or metabolites that serve as biomarkers for various diseases. While not a primary diagnostic marker itself, the this compound-peroxidase system can be employed as a reporter system in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. In these applications, a peroxidase-conjugated antibody is used to detect the presence of a specific antigen. The addition of this compound and hydrogen peroxide results in a color change that is proportional to the amount of antigen present, enabling the diagnosis and monitoring of various diseases.

Conclusion

This compound is a reliable and sensitive chromogenic substrate for the determination of peroxidase activity. Its well-defined mechanism of action, coupled with straightforward experimental protocols, makes it a valuable tool for researchers in academia and industry. The adaptability of the this compound-peroxidase assay to high-throughput formats opens up avenues for its application in drug discovery and the development of novel diagnostic tools.

References

Syringaldazine in Ethanol: A Technical Guide to its Use in Laccase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Syringaldazine (4-hydroxy-3,5-dimethoxybenzaldehyde azine) is a chromogenic substrate widely employed for the determination of laccase activity. Its oxidation by laccase results in a distinct color change, providing a straightforward spectrophotometric method to quantify enzyme kinetics. This technical guide provides an in-depth overview of the critical parameters for using this compound in ethanol-based assays, with a focus on its molar extinction coefficient and detailed experimental protocols.

Quantitative Data Summary

The utility of this compound as a laccase substrate is centered on the strong absorbance of its oxidized product. The molar extinction coefficient (ε) is a crucial value for calculating enzyme activity based on the Beer-Lambert law (A = εcl). While this compound itself has a primary absorbance in the UV range, it is the visible absorbance of its oxidized form that is monitored.

| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent System | Reference |

| Oxidized this compound | 525 nm | 65,000 M⁻¹ cm⁻¹ | Citrate Buffer (pH 5.6) with 60% Ethanol | [1] |

| Oxidized this compound | 525 nm | 65,000 M⁻¹ cm⁻¹ | Phosphate Buffer (pH 6.0) or Acetate Buffer (pH 4.5) | [2] |

| Oxidized this compound | 530 nm | Not explicitly stated, but absorbance change is monitored | TRIS Buffer (pH 7.5) | [3] |

Note: The molar extinction coefficient of the oxidized product of this compound is the key parameter for calculating laccase activity. The substrate, this compound, is typically dissolved in an organic solvent like ethanol or methanol before being introduced to the aqueous buffer system for the enzymatic reaction.

Experimental Protocols

The following protocols are compiled from established methodologies for the determination of laccase activity using this compound.

Preparation of this compound Stock Solution

This compound has low solubility in aqueous solutions and is therefore typically dissolved in an organic solvent.[4]

-

Solvent: Absolute ethanol is a common choice.[4] Methanol can also be used.

-

Procedure:

-

Weigh the desired amount of this compound powder.

-

Dissolve in the chosen alcohol (e.g., 96% ethanol) to a typical stock concentration, such as 0.56 mM.

-

Stirring for an extended period (e.g., 3 hours) may be necessary for complete dissolution. Gentle warming or sonication can also aid in dissolution.

-

Store the stock solution in a dark bottle in a refrigerator to maintain stability.

-

Laccase Activity Assay

The assay measures the rate of increase in absorbance at 525-530 nm due to the oxidation of this compound.

-

Reagents:

-

This compound working solution (prepared by diluting the stock solution in buffer or water).

-

Buffer solution (e.g., 100 mM Potassium Phosphate buffer, pH 6.5; 0.1 M citrate buffer, pH 5.6).

-

Laccase enzyme solution.

-

-

Assay Conditions:

-

Temperature: 30 °C is a standard temperature.

-

pH: The optimal pH can vary depending on the specific laccase, but values between 4.5 and 7.5 are commonly reported.

-

Wavelength: Monitor the absorbance at 525 nm or 530 nm.

-

-

Procedure:

-

Pipette the buffer solution into a cuvette.

-

Add the this compound working solution.

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding the laccase enzyme solution and mix immediately.

-

Record the increase in absorbance at the specified wavelength over time using a spectrophotometer.

-

The rate of change in absorbance (ΔA/min) is used to calculate the enzyme activity.

-

Visualization of the Laccase-Catalyzed Oxidation of this compound

The following diagram illustrates the workflow for a typical laccase activity assay using this compound.

Caption: Workflow for a laccase activity assay using this compound.

The enzymatic reaction at the core of this assay is the oxidation of this compound by laccase in the presence of oxygen.

Caption: Laccase-catalyzed oxidation of this compound.

References

Spectral Properties of Oxidized Syringaldazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of oxidized syringaldazine, a widely used chromogenic substrate in enzymatic assays, particularly for laccase and peroxidase activity. Understanding these properties is critical for accurate data interpretation and methodological optimization in various research and development applications.

Introduction

This compound (4-hydroxy-3,5-dimethoxybenzaldehyde azine) is a phenolic compound that, upon oxidation, forms a distinctly colored product, tetramethoxy azobismethylene quinone (TMAMQ).[1][2][3] This transformation is catalyzed by oxidoreductases like laccase and peroxidase. The intense color change associated with this reaction allows for sensitive spectrophotometric monitoring of enzyme activity. This guide details the spectral characteristics of the oxidized product, provides standardized experimental protocols, and visualizes the underlying chemical and procedural workflows.

Spectral Characteristics of Oxidized this compound

The oxidation of this compound results in the formation of a stable, colored radical, which exhibits a strong absorption maximum in the visible region of the electromagnetic spectrum. This property is the cornerstone of its use in quantitative enzymatic assays.

Absorption Maxima (λmax)

The oxidized form of this compound consistently displays a strong absorption peak between 525 nm and 530 nm .[4][5] This wavelength is routinely used for monitoring the kinetics of enzymatic reactions involving this compound.

Molar Absorptivity (ε)

The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for converting absorbance measurements into concentration. For oxidized this compound at 525 nm, a commonly accepted molar absorptivity is 65,000 M⁻¹ cm⁻¹ . Another reported value is 1.08 x 10⁵ M⁻¹ cm⁻¹. The variation may be attributable to different experimental conditions, such as pH and solvent composition.

Influence of pH

The optimal pH for the enzymatic oxidation of this compound is highly dependent on the specific enzyme being used, with reported optima ranging from pH 4.5 to 8.0. While the primary influence of pH is on enzyme activity, it can also affect the spectral properties of the oxidized product. It is therefore crucial to maintain a consistent and well-defined pH for reproducible measurements.

Quantitative Data Summary

The following table summarizes the key spectral properties of oxidized this compound based on published data.

| Parameter | Value | pH Condition(s) | Reference(s) |

| Absorption Maximum (λmax) | 525 - 530 nm | 4.5, 5.5, 6.0, 6.5, 7.5, 8.0 | |

| Molar Absorptivity (ε) | 65,000 M⁻¹ cm⁻¹ | Not specified, but assays are run at various pHs. | |

| 1.08 x 10⁵ M⁻¹ cm⁻¹ | Not specified. |

Experimental Protocols

This section provides a detailed methodology for a typical laccase assay using this compound, which is the most common application for studying its oxidized spectral properties.

Preparation of Reagents

-

Potassium Phosphate Buffer (100 mM, pH 6.5): Dissolve the appropriate amount of potassium phosphate monobasic in deionized water and adjust the pH to 6.5 at 30°C with 1 M KOH.

-

This compound Stock Solution (0.216 mM): Dissolve this compound in absolute methanol. Due to its limited aqueous solubility, this compound is typically prepared as a stock solution in an organic solvent like methanol or ethanol.

-

Laccase Enzyme Solution: Immediately before use, prepare a solution of laccase in cold deionized water to achieve a concentration of 25-50 units/mL.

Spectrophotometric Assay

-

Reaction Mixture Preparation: In a 3 mL cuvette, combine 2.20 mL of 100 mM potassium phosphate buffer (pH 6.5) and 0.50 mL of the laccase enzyme solution. For the blank, use 0.50 mL of deionized water instead of the enzyme solution.

-

Equilibration: Incubate the cuvettes at 30°C and monitor the absorbance at 530 nm until a stable baseline is achieved.

-

Initiation of Reaction: Add 0.30 mL of the 0.216 mM this compound solution to each cuvette and mix by inversion.

-

Data Acquisition: Record the increase in absorbance at 530 nm for approximately 10 minutes, ensuring measurements are taken within the linear range of the reaction.

-

Calculation of Activity: The rate of change in absorbance per minute (ΔA530nm/min) is used to calculate the enzyme activity. One unit of laccase is defined as the amount of enzyme that produces a ΔA530nm of 0.001 per minute at pH 6.5 and 30°C in a 3 mL reaction volume.

Visualizations

The following diagrams illustrate the chemical reaction and experimental workflow.

Caption: Chemical transformation of this compound to its oxidized form.

Caption: Spectrophotometric assay workflow for this compound oxidation.

Conclusion

The distinct spectral properties of oxidized this compound, characterized by a strong absorption maximum around 525-530 nm and a high molar absorptivity, make it an invaluable tool for enzymatic assays. This guide provides the foundational knowledge and standardized protocols necessary for its effective use in research and development. Adherence to consistent experimental conditions, particularly pH, is paramount for achieving accurate and reproducible results. The provided visualizations of the chemical reaction and experimental workflow serve as a clear reference for laboratory implementation.

References

Syringaldazine for the Detection of Fungal Laccase Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (benzenediol:oxygen oxidoreductase; EC 1.10.3.2) are a class of multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, coupled with the reduction of molecular oxygen to water.[1] These enzymes are of significant interest in various industrial and biotechnological applications, including bioremediation, pulp and paper bleaching, textile dye decolorization, and the development of biosensors. The detection and quantification of laccase activity are crucial for screening new laccase-producing microorganisms, optimizing enzyme production, and characterizing enzyme kinetics.

Syringaldazine (4-hydroxy-3,5-dimethoxybenzaldehyde azine) has emerged as a highly specific and reliable chromogenic substrate for the detection of fungal laccase activity.[2][3] Unlike other common laccase substrates such as guaiacol, this compound is not oxidized by tyrosinase, another phenol-oxidizing enzyme, thus minimizing the risk of false-positive results.[2] Furthermore, this compound does not readily auto-oxidize, which prevents interference from endogenous hydroperoxides that can lead to peroxidase-mediated color formation. This technical guide provides a comprehensive overview of the use of this compound for the detection and quantification of fungal laccase activity, including detailed experimental protocols, quantitative data, and visual representations of the underlying principles and workflows.

Principle of the Assay

The laccase-catalyzed oxidation of this compound forms a colored product, tetramethoxy-azo-bis-methylene quinone, which exhibits a strong absorbance in the visible spectrum. The rate of formation of this violet-colored product is directly proportional to the laccase activity in the sample. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 525-530 nm.

The overall reaction is as follows:

This compound + O₂ --(Laccase)--> Oxidized this compound (quinone) + 2H₂O

Data Presentation

The following tables summarize key quantitative data for the this compound-based laccase assay, compiled from various sources. It is important to note that optimal conditions can vary significantly depending on the specific fungal source of the laccase.

Table 1: Molar Extinction Coefficients for Oxidized this compound

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |

| 525 | 65,000 | |

| 526 | 65,000 | |

| 530 | 27,000 | |

| 530 | 65,000 |

Note: The value of 65,000 M⁻¹cm⁻¹ at 525 nm is the most commonly cited molar extinction coefficient.

Table 2: Kinetic and Physicochemical Parameters of Fungal Laccases with this compound

| Fungal Source | Optimal pH | Optimal Temperature (°C) | Kₘ (μM) |

| Marasmius quercophilus | 4.5 | 75 | 7.1 |

| Myceliophthora thermophila (recombinant) | 7.5 | 30 (assay temp) | 22 |

| Didymocrea sp. | 8.0 | Not Specified | Not Specified |

| Trichaptum abietinum | 5.5 | Not Specified | Not Specified |

| Bacillus subtilis WD23 | Not specified | Not specified | Not specified |

Experimental Protocols

This section provides a detailed methodology for a continuous spectrophotometric rate determination of laccase activity using this compound.

Reagents and Materials

-

Potassium Phosphate Buffer (100 mM, pH 6.5): Prepare by dissolving the appropriate amount of monobasic potassium phosphate in deionized water and adjusting the pH to 6.5 at 30°C with 1 M KOH.

-

This compound Stock Solution (e.g., 3 mM): Dissolve this compound in absolute methanol or 95% ethanol. Gentle warming and stirring may be required to facilitate dissolution. This stock solution should be stored in a dark bottle at 2-8°C.

-

This compound Working Solution (e.g., 0.216 mM): Dilute the stock solution in absolute methanol. Prepare this solution fresh before use.

-

Laccase Enzyme Solution: Prepare a solution of the enzyme in cold deionized water immediately before the assay. The concentration should be adjusted to yield a linear rate of absorbance change.

-

Spectrophotometer: Capable of measuring absorbance at 530 nm and maintaining a constant temperature (e.g., 30°C).

-

Cuvettes: 1 cm path length.

Assay Procedure

-

Reaction Mixture Preparation: In a 3 mL cuvette, pipette the following reagents:

-

2.20 mL of 100 mM Potassium Phosphate Buffer (pH 6.5)

-

Sufficient volume of deionized water to bring the final volume to 3.00 mL after the addition of the enzyme and substrate.

-

-

Blank Preparation: In a separate cuvette, prepare a blank containing all reagents except the enzyme solution. Add an equivalent volume of deionized water in place of the enzyme.

-

Equilibration: Equilibrate the reaction mixture and the blank to the desired temperature (e.g., 30°C) in the spectrophotometer.

-

Initiation of the Reaction: Add the this compound working solution to the reaction mixture and the blank. Mix by inversion.

-

Enzyme Addition: To the reaction mixture cuvette, add the laccase enzyme solution and mix by inversion to start the reaction.

-

Data Acquisition: Immediately start recording the increase in absorbance at 530 nm for a period of approximately 10 minutes. Ensure that the rate of absorbance change is linear during the measurement period.

-

Calculation of Laccase Activity:

-

Determine the rate of absorbance change per minute (ΔA₅₃₀/min) from the linear portion of the curve for both the test sample and the blank.

-

Subtract the rate of the blank from the rate of the test sample to correct for any non-enzymatic oxidation of this compound.

-

Calculate the laccase activity using the Beer-Lambert law:

Activity (U/mL) = (ΔA₅₃₀/min) * Vₜ / (ε * Vₛ * l)

Where:

-

ΔA₅₃₀/min = The rate of change in absorbance at 530 nm per minute.

-

Vₜ = Total volume of the assay mixture (in mL).

-

ε = Molar extinction coefficient of oxidized this compound (65,000 M⁻¹cm⁻¹).

-

Vₛ = Volume of the enzyme sample added (in mL).

-

l = Path length of the cuvette (typically 1 cm).

-

-

One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute under the specified conditions.

-

Mandatory Visualizations

Reaction of this compound with Laccase

Caption: Laccase catalyzes the oxidation of this compound.

Experimental Workflow for Laccase Assay

Caption: Step-by-step workflow for the laccase assay.

Considerations and Troubleshooting

-

Solubility of this compound: this compound has low solubility in aqueous solutions. It is typically dissolved in an organic solvent like methanol or ethanol. Ensure complete dissolution to avoid turbidity in the assay mixture, which can interfere with absorbance readings.

-

pH and Temperature Optima: The optimal pH and temperature for laccase activity are highly dependent on the fungal source. It is recommended to perform preliminary experiments to determine the optimal conditions for the specific laccase being studied.

-

Enzyme Concentration: The concentration of the laccase should be adjusted to ensure that the reaction rate is linear over the measurement period. Very high enzyme concentrations can lead to rapid substrate depletion and a non-linear reaction rate.

-

Interferences: While this compound is specific for laccase in the presence of tyrosinase, it can be oxidized by peroxidases in the presence of hydrogen peroxide. It is important to consider the potential for peroxidase activity in crude enzyme preparations.

-

Stability of the Colored Product: The stability of the oxidized this compound product can be influenced by factors such as pH and temperature. For endpoint assays, it may be necessary to stop the reaction, for example, by adding a denaturing agent.

Conclusion

The use of this compound provides a robust and specific method for the detection and quantification of fungal laccase activity. Its distinct color change upon oxidation, coupled with its high molar extinction coefficient, allows for sensitive measurements. By following the detailed protocols and considering the key parameters outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize this assay for their specific applications. The provided data tables and workflow diagrams serve as a valuable resource for experimental design and data interpretation in the study of fungal laccases.

References

Understanding the Specificity of Syringaldazine for Laccase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (benzenediol:oxygen oxidoreductase; EC 1.10.3.2) are a class of multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds with the concomitant reduction of molecular oxygen to water. Their broad substrate specificity and use of readily available oxygen as an electron acceptor have made them attractive biocatalysts for various industrial and biotechnological applications, including bioremediation, pulp and paper bleaching, and the synthesis of pharmaceuticals. A key aspect of laccase research and application is the accurate determination of its activity, which relies on the use of specific substrates. Syringaldazine (4-hydroxy-3,5-dimethoxybenzaldehyde azine) is a widely used chromogenic substrate for the selective assay of laccase activity. This technical guide provides a comprehensive overview of the specificity of this compound for laccase, including a detailed analysis of its reaction mechanism, kinetic parameters, potential interferences, and standardized experimental protocols.

Specificity of this compound for Laccase

This compound is considered a highly specific substrate for laccase, particularly in distinguishing its activity from that of other oxidoreductases like peroxidases and tyrosinases.[1]

-

Differentiation from Peroxidases: The primary advantage of using this compound is its ability to differentiate laccase activity from peroxidase activity. Peroxidases require hydrogen peroxide (H₂O₂) as a co-substrate to oxidize substrates. In the absence of H₂O₂, peroxidases are unable to oxidize this compound.[1] Therefore, by performing the assay in a reaction mixture devoid of H₂O₂, any observed oxidation of this compound can be attributed to laccase activity.

-

Differentiation from Tyrosinases: Tyrosinases, another class of copper-containing oxidoreductases, do not utilize this compound as a substrate.[1] This further enhances the specificity of this compound-based assays for laccase.

-

Non-autooxidizable Nature: this compound is stable and does not readily auto-oxidize in solution, which minimizes background absorbance changes and ensures that the observed color formation is due to enzymatic activity.

Reaction Mechanism

The laccase-catalyzed oxidation of this compound is a one-electron oxidation process that results in the formation of a colored product, the tetramethoxy azobismethylene quinone radical. This radical is stable and exhibits a strong absorbance at 525-530 nm, which allows for sensitive spectrophotometric monitoring of the reaction progress.[2][3] The overall reaction can be summarized as follows:

This compound + O₂ --(Laccase)--> Oxidized this compound (colored) + 2H₂O

The catalytic cycle of laccase involves a series of electron transfers mediated by its copper centers. The substrate (this compound) is oxidized at the T1 copper site, from where the electron is transferred to the trinuclear T2/T3 copper cluster. This cluster is the site of oxygen reduction to water.

Quantitative Data: Kinetic Parameters of Laccase with this compound

The kinetic parameters Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and catalytic constant (kcat) are crucial for characterizing the efficiency of an enzyme with a particular substrate. The Kₘ value reflects the affinity of the enzyme for the substrate, with a lower Kₘ indicating higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate, and kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Below is a summary of reported kinetic parameters for laccases from various fungal sources with this compound as the substrate. It is important to note that reaction conditions such as pH and temperature can significantly influence these values.

| Fungal Source | Kₘ (µM) | Vₘₐₓ (µmol/min/mg or U/mg) | kcat (s⁻¹) | Optimal pH | Reference |

| Marasmius quercophilus | 7.1 | 13 U/mg | Not Reported | 4.5 | |

| Pleurotus sp. | 38.46 (for 2,6-DMP) | 20 (for 2,6-DMP) | Not Reported | 4.5 | |

| Didymocrea sp. (DsL) | Not Reported | Not Reported | Not Reported | 8.0 | |

| Trichaptum abietinum (TaL) | Not Reported | Not Reported | Not Reported | 5.5 | |

| Recombinant Myceliophthora thermophila | 22 | Not Reported | Not Reported | Not Reported |

Note: Data for Vₘₐₓ and kcat with this compound is not always reported, and direct comparisons can be challenging due to variations in experimental conditions and enzyme purity.

Quantitative Comparison with Peroxidase Activity

While this compound is highly specific for laccase in the absence of hydrogen peroxide, peroxidases can catalyze its oxidation in the presence of H₂O₂. However, a thorough search of the scientific literature did not yield specific kinetic parameters (Kₘ, Vₘₐₓ, kcat) for the reaction of horseradish peroxidase (HRP) or other peroxidases with this compound. This lack of quantitative data in the literature makes a direct numerical comparison of the catalytic efficiencies of laccases and peroxidases for this compound challenging. The established qualitative understanding remains that the reaction with peroxidases is strictly dependent on the presence of H₂O₂.

Factors Affecting the Assay

Several factors can influence the accuracy and reproducibility of the this compound-based laccase assay:

-

pH: Laccases from different sources exhibit optimal activity at different pH values, typically ranging from acidic to neutral. It is crucial to determine the optimal pH for the specific laccase being studied.

-

Temperature: Enzyme activity is temperature-dependent. The optimal temperature for the assay should be determined and maintained consistently.

-

Enzyme and Substrate Concentration: The concentrations of both the enzyme and this compound should be optimized to ensure that the reaction rate is within the linear range of detection by the spectrophotometer.

-

Inhibitors: Certain compounds can inhibit laccase activity. Known inhibitors include sodium azide, which binds to the copper centers of the enzyme. Other compounds, such as those containing thiol groups, may also interfere with the assay.

-

Interfering Substances: The presence of other colored compounds or substances that absorb at 525-530 nm can interfere with the spectrophotometric measurement. Additionally, compounds that can chemically reduce the oxidized this compound product, such as tannic acid with the ABTS radical, could potentially lead to an underestimation of laccase activity.

Experimental Protocols

Preparation of Reagents

-

Potassium Phosphate Buffer (100 mM, pH 6.5): Dissolve the appropriate amount of monobasic potassium phosphate in deionized water. Adjust the pH to 6.5 with 1 M potassium hydroxide (KOH). Bring to the final volume with deionized water.

-

This compound Stock Solution (e.g., 2.16 mM): Due to its low solubility in aqueous solutions, this compound stock solutions are typically prepared in an organic solvent such as absolute methanol or ethanol. For example, dissolve the required amount of this compound in methanol to achieve the desired concentration. Store this solution in the dark at 4°C.

-

This compound Working Solution (e.g., 0.216 mM): Dilute the stock solution with the appropriate solvent (e.g., methanol) to the final working concentration just before use.

-

Laccase Enzyme Solution: Prepare a solution of the laccase enzyme in a suitable buffer (e.g., cold deionized water or phosphate buffer) to achieve a concentration that gives a linear rate of absorbance change over time. The optimal concentration needs to be determined empirically.

Laccase Activity Assay Procedure

This protocol is a general guideline and may need to be optimized for specific laccases and experimental conditions.

-

Reaction Mixture Preparation: In a 1 cm path length cuvette, pipette the following reagents in the specified order:

-

2.20 mL of 100 mM Potassium Phosphate Buffer (pH 6.5)

-

0.50 mL of Laccase Enzyme Solution

-

-

Blank Preparation: In a separate cuvette for the blank, pipette:

-

2.20 mL of 100 mM Potassium Phosphate Buffer (pH 6.5)

-

0.50 mL of deionized water (or the buffer used to dissolve the enzyme)

-

-

Equilibration: Incubate both the reaction and blank cuvettes at the desired temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.

-

Initiation of Reaction: To both cuvettes, add:

-

0.30 mL of 0.216 mM this compound Working Solution

-

-

Spectrophotometric Measurement: Immediately after adding the this compound, mix the contents of the cuvettes by inversion and start monitoring the increase in absorbance at 530 nm (A₅₃₀) over time (e.g., for 5-10 minutes) using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 20-30 seconds).

-

Data Analysis:

-

Plot the absorbance at 530 nm against time for both the reaction and the blank.

-

Determine the initial linear rate of the reaction (ΔA₅₃₀/min) for both the sample and the blank.

-

Subtract the rate of the blank from the rate of the sample to obtain the net rate of the enzyme-catalyzed reaction.

-

Calculation of Laccase Activity

Laccase activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of this compound per minute under the specified assay conditions.

The activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA₅₃₀/min) * Vₜ / (ε * l * Vₑ)

Where:

-

ΔA₅₃₀/min: The net rate of change in absorbance at 530 nm per minute.

-

Vₜ: The total volume of the reaction mixture in the cuvette (in mL).

-

ε: The molar extinction coefficient of the oxidized this compound product (typically 65,000 M⁻¹cm⁻¹).

-

l: The path length of the cuvette (typically 1 cm).

-

Vₑ: The volume of the enzyme solution added to the reaction mixture (in mL).

Some protocols define a unit based on a specific change in absorbance. For instance, one unit can be defined as the amount of enzyme that produces a ΔA₅₃₀ of 0.001 per minute. In this case, the calculation is:

Activity (U/mL) = (ΔA₅₃₀/min) / (0.001 * Vₑ)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound stands out as a highly specific and reliable substrate for the determination of laccase activity. Its key advantages include its inability to be oxidized by tyrosinases and its differentiation from peroxidases in the absence of hydrogen peroxide. A thorough understanding of the reaction mechanism, kinetic parameters, and factors influencing the assay is essential for obtaining accurate and reproducible results. The detailed experimental protocol provided in this guide serves as a robust starting point for researchers. While a quantitative comparison of the kinetic parameters of laccase and peroxidase with this compound is currently limited by the available data, the qualitative specificity of this compound for laccase under standard assay conditions is well-established. This makes it an invaluable tool for researchers and professionals in the fields of enzymology, drug development, and biotechnology.

References

Methodological & Application

Application Notes and Protocols for Syringaldazine-Based Laccase Activity Assay

Introduction and Principle

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic aromatic compounds, with a simultaneous reduction of molecular oxygen to water[1]. The syringaldazine assay is a specific and reliable spectrophotometric method used to determine laccase activity[2].

The principle of this assay is based on the enzymatic oxidation of this compound by laccase. In the presence of laccase and molecular oxygen, the pale yellow this compound is oxidized to the vibrant purple product, tetramethoxy-azo-bis(methylene quinone)[3][4]. The rate of formation of this colored product is directly proportional to the laccase activity and can be monitored by measuring the increase in absorbance at a wavelength of 525-530 nm. The molar extinction coefficient (ε) for the oxidized product is 65,000 M⁻¹ cm⁻¹.

Reaction: this compound (reduced, pale yellow) + O₂ ---(Laccase)--> Oxidized this compound (purple) + 2H₂O

This assay is highly specific for laccase as this compound is not a substrate for other oxidoreductases like tyrosinase.

Data Presentation

Table 1: Reagent Preparation Guide

| Reagent | Stock Concentration | Solvent | Preparation Instructions | Storage Conditions |

| Potassium Phosphate Buffer | 100 mM, pH 6.5 | Deionized Water | Dissolve Potassium Phosphate, Monobasic in water. Adjust pH to 6.5 at 30°C with 1 M KOH. | Room Temperature |

| TRIS-Maleate Buffer | 25 mM, pH 7.5 | Deionized Water | Combine 1 M TRIS, 1 M maleic acid, and Triton X-100 (10%) and adjust pH to 7.50. Note: Do not use HCl for pH adjustment as chloride inhibits laccase activity. | Room Temperature |

| This compound Stock | 0.56 mM | 96% Ethanol | Weigh 10.0 mg of this compound and dissolve in 50 mL of 96% ethanol. Stirring for up to 3 hours may be required. | Store in a dark bottle in the refrigerator. |

| This compound Working | 0.216 - 0.22 mM | Deionized Water | Dilute the stock solution with deionized water to the final working concentration. Prepare fresh before use. | Can be kept in a dark bottle for up to two hours at room temperature. |

| Laccase Enzyme Solution | 25-50 units/mL | Cold Deionized Water | Prepare a solution containing the desired enzyme concentration immediately before use. | Prepare fresh. |

Table 2: Standard Assay Conditions

| Parameter | Value | Notes |

| Temperature | 30 °C | Ensure temperature is stable in the spectrophotometer. |

| pH | 6.5 - 7.5 | Optimal pH can vary depending on the laccase source. pH 4.5 is also used for some fungal laccases. |

| Wavelength (λmax) | 525 - 530 nm | Wavelength for monitoring the formation of oxidized this compound. |

| Light Path | 1 cm | Standard for most spectrophotometers. |

| Total Reaction Volume | 3.00 mL | Can be scaled down, but calculations must be adjusted accordingly. |

| Final this compound Conc. | ~0.02 mM | Final concentration in the reaction mix. |

| Final Buffer Conc. | ~73 mM | Final concentration of potassium phosphate in the reaction mix. |

| Molar Extinction Coeff. (ε) | 65,000 M⁻¹ cm⁻¹ | Used for calculating activity in µmol/min. |

Experimental Workflow Diagram

Caption: Workflow for the this compound-based laccase activity assay.

Experimental Protocols

This protocol is based on a standard 3 mL reaction volume.

4.1. Reagent Preparation

-

100 mM Potassium Phosphate Buffer (pH 6.5): Prepare 100 mL in deionized water using Potassium Phosphate, Monobasic. Adjust the pH to 6.5 at 30°C using 1 M KOH.

-

0.216 mM this compound (SYR) Solution: Prepare a stock solution in absolute methanol or ethanol. For the working solution, dilute the stock appropriately in deionized water. Due to low solubility, gentle warming or sonication may aid dissolution of the stock. Prepare this solution fresh.

-

Laccase Enzyme Solution: Immediately before use, prepare a solution containing 25-50 units/mL of Laccase in cold deionized water. The required dilution will depend on the activity of the source enzyme.

4.2. Assay Procedure

-

Prepare the reaction mixtures in cuvettes as described in Table 3. A blank reaction is necessary to subtract the non-enzymatic oxidation of this compound.

Table 3: Pipetting Scheme for a 3 mL Reaction

| Reagent | Test (mL) | Blank (mL) |

| Deionized Water | --- | 0.50 |

| 100 mM K-Phosphate Buffer (pH 6.5) | 2.20 | 2.20 |

| 0.216 mM this compound Solution | 0.30 | 0.30 |

| Laccase Enzyme Solution | 0.50 | --- |

-

Mix the contents of the cuvettes by inversion and place them in a spectrophotometer thermostatted at 30°C.

-

Monitor the absorbance at 530 nm until it is constant.

-

Initiate the reaction by adding the Laccase Enzyme Solution to the "Test" cuvette and deionized water to the "Blank" cuvette.

-

Immediately mix by inversion and start recording the increase in absorbance at 530 nm for approximately 5 to 10 minutes.

-

Record the change in absorbance per minute (ΔA₅₃₀/min) using the maximum linear rate for both the Test and Blank samples.

Calculation of Laccase Activity

The activity of the laccase enzyme can be expressed in two common ways.

Method 1: Using a Defined Unit of Absorbance Change

This method is often used for quality control and defines a unit based on a specific change in absorbance.

-

Unit Definition: One unit will cause a change in absorbance at 530 nm (ΔA₅₃₀) of 0.001 per minute at pH 6.5 and 30°C in a 3 mL reaction volume.

-

Formula:

Where:

-

df = Dilution factor of the enzyme solution

-

0.001 = The change in A₅₃₀/min per unit of laccase

-

V_enz = Volume of enzyme solution used in the assay (in mL, e.g., 0.5 mL)

-

Method 2: Using the Molar Extinction Coefficient (Beer-Lambert Law)

This method calculates the activity in international units (U), where one unit is the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute.

-

Unit Definition: One unit (U) is defined as the amount of enzyme required to oxidize 1 µmol of this compound per minute.

-

Formula:

Where:

-

ΔA₅₃₀/min = The rate of absorbance increase at 530 nm

-

V_total = Total reaction volume (in mL, e.g., 3.0 mL)

-

10⁶ = Conversion factor from Molar to µMolar concentration

-

ε = Molar extinction coefficient of oxidized this compound (65,000 M⁻¹ cm⁻¹)

-

d = Light path of the cuvette (in cm, typically 1 cm)

-

V_enz = Volume of enzyme solution added (in mL, e.g., 0.5 mL)

-

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Catalytic cycle of laccase with this compound as the substrate.

References

Quantitative Determination of Peroxidase Activity Using Syringaldazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxidases (EC 1.11.1.7) are a vast family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide as the electron acceptor.[1] Their ubiquitous presence in plants, microorganisms, and animals, coupled with their diverse catalytic activities, makes them significant in various biological processes and biotechnological applications, including diagnostics, bioremediation, and drug metabolism studies.[1][2] A reliable and quantitative assessment of peroxidase activity is crucial for these applications. Syringaldazine (4-hydroxy-3,5-dimethoxybenzaldehyde azine) serves as an excellent chromogenic substrate for the spectrophotometric determination of peroxidase activity.[3] In the presence of hydrogen peroxide, peroxidase catalyzes the oxidation of this compound to the colored product tetramethoxy-azo-bis(methylene quinone), which exhibits a distinct absorbance maximum at 530 nm. This application note provides detailed protocols for the quantitative determination of peroxidase activity using this compound, along with comparative data and visual workflows to facilitate experimental design and execution.

Principle of the Assay

The enzymatic reaction involves the transfer of electrons from this compound to hydrogen peroxide, facilitated by the peroxidase enzyme. This results in the formation of oxidized this compound, a colored quinoneimine dye, and water. The rate of formation of the colored product is directly proportional to the peroxidase activity and can be monitored by measuring the increase in absorbance at 530 nm.

It is important to note that laccases (EC 1.10.3.2) can also oxidize this compound, but this reaction occurs in the absence of hydrogen peroxide. This distinction allows for the specific measurement of peroxidase activity by ensuring the presence of H₂O₂ and for differentiating between the two enzyme activities in samples where both may be present.

Quantitative Data Summary

The following tables summarize key quantitative parameters for peroxidase and laccase activity assays using this compound, compiled from various studies. These values can serve as a reference for experimental setup and data interpretation.

Table 1: Kinetic Parameters for Peroxidase and Laccase with this compound

| Enzyme Source | Enzyme Type | Km (µM) | Optimal pH | Optimal Temperature (°C) |

| Marasmius quercophilus | Laccase | 7.1 | 4.5 | 75 |

| Didymocrea sp. | Laccase | - | 8.0 | - |

| Trichaptum abietinum | Laccase | - | 5.5 | - |

| Horseradish | Peroxidase | Varies | 4.0 - 7.0 | 20 - 30 |

Note: Kinetic parameters for horseradish peroxidase can vary significantly depending on the isoenzyme and specific assay conditions.

Table 2: Spectrophotometric Properties for the this compound Assay

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 525 - 530 nm | |

| Molar Extinction Coefficient (ε) | 65,000 M-1 cm-1 |

Experimental Protocols

Protocol 1: Quantitative Determination of Peroxidase Activity

This protocol outlines the steps for measuring peroxidase activity in a sample using a spectrophotometer.

Materials:

-

This compound (≥98% purity)

-

Hydrogen Peroxide (H₂O₂) (30% w/w solution)

-

Potassium Phosphate buffer (100 mM, pH 6.0-7.0)

-

Methanol or 95% Ethanol

-

Peroxidase-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate)

-

Spectrophotometer capable of measuring absorbance at 530 nm

-

Cuvettes (1 cm path length)

Reagent Preparation:

-

100 mM Potassium Phosphate Buffer (pH 6.5): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic potassium phosphate solutions to achieve the desired pH. Adjust the pH at the temperature of the assay (e.g., 30°C).

-

This compound Stock Solution (e.g., 0.56 mM): Dissolve 10.0 mg of this compound in a 50 mL volumetric flask with 96% ethanol. Stir for approximately 3 hours until fully dissolved. Store this solution in a dark bottle in the refrigerator.

-

This compound Working Solution (e.g., 0.22 mM): Dilute the stock solution with deionized water. For example, transfer 4.0 mL of the 0.56 mM stock solution to a 10 mL volumetric flask and bring to volume with water. This solution should be prepared fresh and can be kept in a dark bottle at room temperature for up to two hours.

-

Hydrogen Peroxide Solution (e.g., 0.03%): Prepare fresh by diluting a 30% H₂O₂ stock solution in deionized water.

Assay Procedure:

-

Set up the spectrophotometer: Set the wavelength to 530 nm and the temperature to the desired value (e.g., 30°C).

-

Prepare the reaction mixture: In a 1 cm cuvette, add the following in the specified order:

-

2.20 mL of 100 mM Potassium Phosphate Buffer (pH 6.5)

-

0.50 mL of this compound Working Solution

-

A suitable volume of your enzyme sample (e.g., 0.1 mL). The volume may need to be adjusted to ensure the rate of absorbance change is linear.

-

-

Prepare a blank: In a separate cuvette, prepare a blank containing all the components of the reaction mixture except the enzyme sample. Add an equivalent volume of the buffer used to dissolve the enzyme.

-

Initiate the reaction: Add 0.20 mL of the Hydrogen Peroxide Solution to the sample and blank cuvettes. Mix immediately by inversion.

-

Measure the absorbance: Place the cuvette in the spectrophotometer and record the increase in absorbance at 530 nm over a set period (e.g., 5 minutes), taking readings every 30 seconds. Ensure you are measuring within the linear range of the reaction.

-

Calculate Peroxidase Activity:

-

Determine the rate of change in absorbance per minute (ΔA530/min) from the linear portion of the curve.

-

Use the Beer-Lambert law to calculate the enzyme activity. One unit of peroxidase activity is often defined as the amount of enzyme that catalyzes the formation of 1.0 µmol of oxidized this compound per minute under the specified conditions.

Activity (U/mL) = (ΔA530/min * Total Volume (mL)) / (ε * Path Length (cm) * Sample Volume (mL))

Where:

-

ε = 65,000 M-1 cm-1

-

Total Volume = Total volume of the reaction mixture in the cuvette

-

Path Length = 1 cm

-

Sample Volume = Volume of the enzyme sample added

-

Protocol 2: Differentiating Peroxidase and Laccase Activity

This protocol can be used to determine if a sample contains peroxidase, laccase, or both.

Procedure:

-

Perform the assay as described in Protocol 1 , which includes hydrogen peroxide. The resulting activity will be the sum of peroxidase and any H₂O₂-independent laccase activity.

-

Perform a parallel assay under the exact same conditions but omitting the hydrogen peroxide . In this case, add an equivalent volume of deionized water instead of the H₂O₂ solution.

-

Any activity observed in the absence of H₂O₂ can be attributed to laccase.

-

Subtract the laccase activity (measured without H₂O₂) from the total activity (measured with H₂O₂) to determine the specific peroxidase activity.

Visualizations

Biochemical Reaction Pathway

Caption: Peroxidase catalyzes the oxidation of this compound in the presence of H₂O₂.

Experimental Workflow

Caption: Workflow for the quantitative determination of peroxidase activity.

References

Application Notes and Protocols: Syringaldazine Plate Assay for Screening Lignin-Degrading Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin, a complex aromatic polymer, is a major component of plant cell walls and a significant barrier to the efficient utilization of lignocellulosic biomass. Fungi, particularly white-rot fungi, are the most effective known organisms at degrading lignin through the secretion of extracellular lignin-modifying enzymes (LMEs). Among these, laccases and peroxidases play a crucial role. The syringaldazine plate assay is a rapid, simple, and reliable colorimetric method for the qualitative and semi-quantitative screening of fungi for their ability to produce these lignin-degrading enzymes. This assay is particularly useful for high-throughput screening of fungal isolates from environmental samples or for evaluating the ligninolytic potential of genetically modified strains.

Principle of the Assay:

The assay is based on the oxidation of this compound, a phenolic compound, by laccase and peroxidase enzymes. In the presence of these enzymes, the colorless or pale yellow this compound is oxidized to a vibrant purple-pink colored product, tetramethoxy-azo-bis(methylene quinone).[1][2] The intensity of the color change provides a qualitative indication of the enzymatic activity. For quantitative measurements, the rate of formation of the oxidized product can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 525-530 nm.[1][3]

Data Presentation

The following table summarizes key quantitative data for the this compound assay based on laccase activity from various fungal sources. These parameters can serve as a reference for assay optimization.

| Parameter | Value | Fungal Source/Enzyme | Reference |

| Optimal pH | 4.5 | Marasmius quercophilus laccase | [3] |

| 7.0 | Daedalea quercina laccase | ||

| 5.5 - 8.0 | Laccases from Trichaptum abietinum and Didymocrea sp. | ||

| Optimal Temperature | 75°C | Marasmius quercophilus laccase | |

| 60-70°C | Daedalea quercina laccase | ||

| Michaelis-Menten Constant (Km) | 7.1 µM | Marasmius quercophilus laccase | |

| 131 µM | Daedalea quercina laccase | ||

| Molar Extinction Coefficient (ε) | 65,000 M-1 cm-1 at 525 nm | Not specified | |

| Wavelength of Max. Absorbance (λmax) | 525 - 530 nm | Not specified |

Experimental Protocols

Qualitative Plate Assay Protocol

This protocol describes a straightforward method for screening fungal colonies on an agar plate for lignin-degrading enzyme activity.

Materials:

-

Fungal cultures grown on a suitable agar medium (e.g., Malt Extract Agar, Potato Dextrose Agar).

-

This compound solution (0.1% w/v in 95% ethanol).

-

Sterile pipette or dropper.

Procedure:

-

Fungal Culture: Inoculate the desired fungal strains onto the center of agar plates and incubate under optimal growth conditions until sufficient mycelial growth is observed (typically 5-10 days).

-

Reagent Application: Add a few drops of the 0.1% this compound solution directly onto the fungal colony and the surrounding agar.

-

Observation: Observe the plates for a color change. A positive reaction is indicated by the development of a pink to purple color in and around the fungal mycelium within minutes. The intensity and speed of color development can be used as a semi-quantitative measure of enzyme activity.

Quantitative Spectrophotometric Assay Protocol

This protocol provides a method for the quantitative determination of laccase activity in a liquid sample (e.g., culture filtrate or purified enzyme solution).

Materials:

-

Enzyme sample (culture filtrate or purified enzyme).

-

100 mM Potassium Phosphate buffer (pH 6.5 at 30°C).

-

0.216 mM this compound solution in absolute methanol.

-

Spectrophotometer capable of reading at 530 nm.

-

Cuvettes (1 cm path length).

Procedure:

-

Reaction Mixture Preparation: In a 3 mL cuvette, prepare the reaction mixture as follows:

-

2.20 mL of 100 mM Potassium Phosphate buffer (pH 6.5).

-